molecular formula C15H17NO B3172849 4-(2,4-Dimethylphenoxy)-2-methylaniline CAS No. 946742-82-1

4-(2,4-Dimethylphenoxy)-2-methylaniline

Cat. No.: B3172849
CAS No.: 946742-82-1
M. Wt: 227.3 g/mol
InChI Key: MUWBJUVQDHFHLG-UHFFFAOYSA-N
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Description

4-(2,4-Dimethylphenoxy)-2-methylaniline is an organic compound with the molecular formula C15H17NO It is a derivative of aniline, where the aniline core is substituted with a 2,4-dimethylphenoxy group at the para position and a methyl group at the ortho position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dimethylphenoxy)-2-methylaniline typically involves the following steps:

    Nitration of 2,4-dimethylphenol: The starting material, 2,4-dimethylphenol, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form 2,4-dimethyl-6-nitrophenol.

    Reduction of nitro group: The nitro group in 2,4-dimethyl-6-nitrophenol is reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid, yielding 2,4-dimethyl-6-aminophenol.

    Etherification: The amino group is then protected, and the phenol group is etherified with 2-chloro-4-methylphenol in the presence of a base like potassium carbonate to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk nitration and reduction: Using large reactors for the nitration and reduction steps to handle significant quantities of starting materials.

    Continuous flow reactors: Employing continuous flow reactors for the etherification step to enhance efficiency and yield.

    Purification: Utilizing industrial-scale purification techniques such as crystallization and distillation to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dimethylphenoxy)-2-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction of the compound can be achieved using hydrogenation or metal hydrides to yield the corresponding amines.

    Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of quinones or phenolic derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

4-(2,4-Dimethylphenoxy)-2-methylaniline has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Materials Science: Employed in the development of polymers and advanced materials due to its unique structural properties.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2,4-Dimethylphenoxy)-2-methylaniline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    4-(2,4-Dimethylphenoxy)aniline: Similar structure but lacks the methyl group at the ortho position.

    2,4-Dimethylphenoxyacetic acid: Contains a carboxylic acid group instead of an aniline group.

    2,4-Dimethylphenol: The parent compound without the aniline substitution.

Uniqueness

4-(2,4-Dimethylphenoxy)-2-methylaniline is unique due to the presence of both the 2,4-dimethylphenoxy group and the ortho-methyl group on the aniline core. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and materials science.

Properties

IUPAC Name

4-(2,4-dimethylphenoxy)-2-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-10-4-7-15(12(3)8-10)17-13-5-6-14(16)11(2)9-13/h4-9H,16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUWBJUVQDHFHLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2=CC(=C(C=C2)N)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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